Aluminum rubidium sulfate

Vue d'ensemble

Description

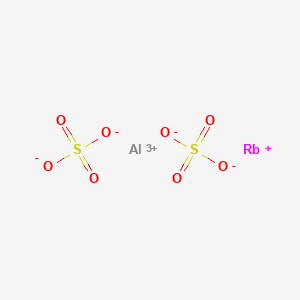

Aluminum Rubidium Sulfate is a chemical compound with the molecular formula AlO8RbS2 . It is a colorless crystal and is soluble in hot water .

Synthesis Analysis

The synthesis of Aluminum Rubidium Sulfate can be achieved by treating a hot solution of rubidium aluminum sulfate (rubidium alum) with ammonia solution . Aluminum hydroxide precipitates and the filtrate on evaporation crystallizes rubidium sulfate .Molecular Structure Analysis

The molecular structure of Aluminum Rubidium Sulfate is represented by the formula AlO8RbS2 . It has an average mass of 304.574 Da and a monoisotopic mass of 303.796783 Da .Chemical Reactions Analysis

The formation of basic aluminum sulfate is based on the dissolution–recrystallization process, and the source of Al3+ is from the dissolution of γ-AlOOH at high H+ concentration .Physical And Chemical Properties Analysis

Aluminum Rubidium Sulfate forms colorless crystals that are soluble in hot water . Its solutions are acidic due to the presence of the sulfate ion .Applications De Recherche Scientifique

Extraction of Rubidium and Potassium from Granitic Rubidium Ore :

- This study explores extracting rubidium and potassium from granitic rubidium ore using sulfuric acid baking, reductive decomposition, and alkaline leaching. It highlights the isomorphism of rubidium in micas and potassium feldspar and the transformation of these minerals into sulfates and then aluminum oxide and potassium sulfate during the process. More than 94% of Rb and 92% of K were successfully extracted under optimum conditions, indicating the method's efficacy and potential applications in mineral recovery and processing (Xing et al., 2018).

Selective Precipitation of Valuable Metals from Lepidolite :

- This paper discusses a multistage leaching process for the treatment of lepidolite to extract alkali metals as alkali alums and brines. The study emphasizes the role of aluminum and fluorine in the recovery of alkali metals from lepidolite and the transformation of mineralogical species into albite and silicon dioxide. The process leads to the crystallization of alum mixture containing rubidium and cesium and discusses the conditions under which aluminum in the solution is removed, indicating its applications in mineral processing and metallurgy (Liu et al., 2019).

Uptake of Trace Amounts of Aluminum into the Brain from Drinking Water :

- This research focuses on the bioavailability and potential toxicity of soluble aluminum from alum-treated drinking water. It demonstrates that trace amounts of radioactive soluble aluminum (26Al) from simulated tap water directly entered rat brain tissue. This finding has significant implications for understanding the long-term health consequences of aluminum exposure in humans, particularly from drinking water treated with aluminum sulfate (Walton et al., 1995).

Reducing Phosphorus Runoff and Inhibiting Ammonia Loss from Poultry Manure with Aluminum Sulfate :

- This study explores the applications of aluminum sulfate in agriculture, particularly its effects on reducing phosphorus runoff and inhibiting ammonia loss from poultry manure. The application of aluminum sulfate was found to lower litter pH, reduce NH3 volatilization, and lead to heavier broilers compared to controls. The study highlights the potential of aluminum sulfate as an effective best management practice for reducing nonpoint source pollution while increasing agricultural productivity (Moore et al., 2000).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

aluminum;rubidium(1+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.2H2O4S.Rb/c;2*1-5(2,3)4;/h;2*(H2,1,2,3,4);/q+3;;;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFATHSWTJYDJP-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlO8RbS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum rubidium sulfate | |

CAS RN |

13530-57-9 | |

| Record name | Aluminum rubidium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013530579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium rubidium bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM RUBIDIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L55101393C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

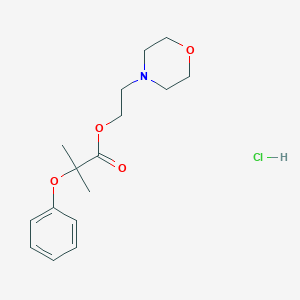

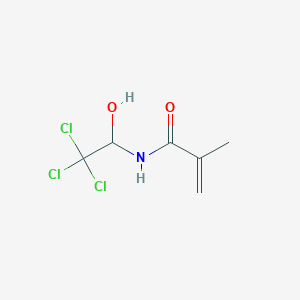

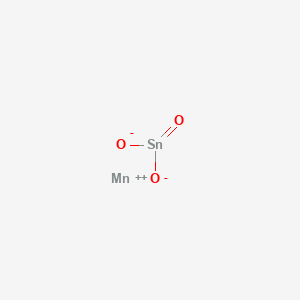

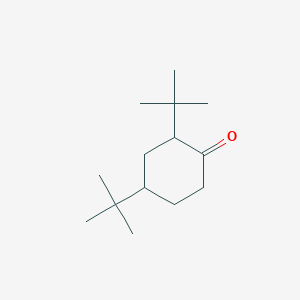

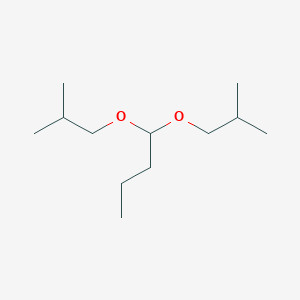

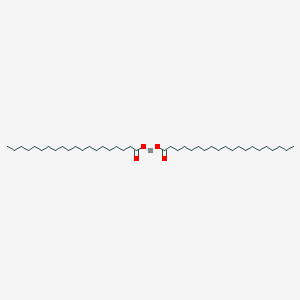

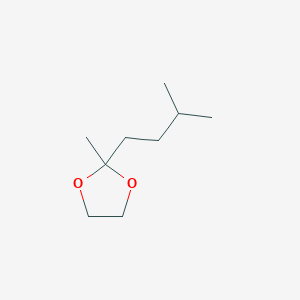

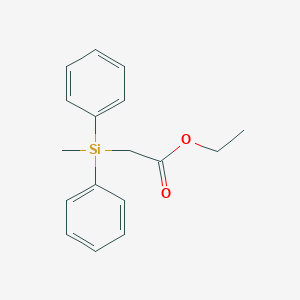

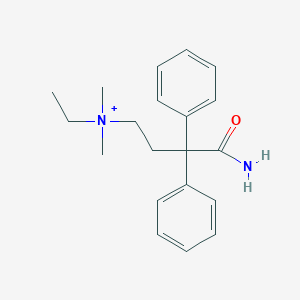

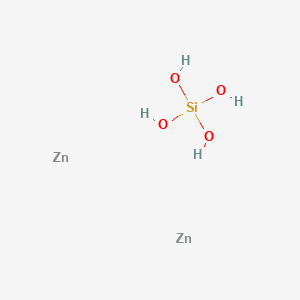

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B78138.png)